1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-15-8(2)10(5-13-15)7-14-6-9(12(17)18)4-11(14)16/h5,9H,3-4,6-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUGDWQKZJUPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CC(CC2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This intermediate is then subjected to alkylation to introduce the ethyl and methyl groups. The final step involves the formation of the pyrrolidine ring and the carboxylic acid group through cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (−COOH) participates in classical acid-base and nucleophilic acyl substitution reactions.
Esterification proceeds efficiently under acidic conditions, as demonstrated for structurally analogous pyrrolidine-3-carboxylic acids . Hydrazide derivatives are accessible via reaction with hydrazine hydrate, a pathway validated for related compounds .
Pyrrolidone Ring Reactivity
The 5-oxopyrrolidine ring exhibits stability under mild conditions but undergoes selective modifications under acidic/basic or reducing environments.
Hydrolysis under strongly acidic oxidative conditions cleaves the lactam bond, yielding a linear carboxylic acid with an amino group . Reductive methods selectively target the ketone group, preserving the pyrazole moiety.
Pyrazole Ring Modifications
The 1-ethyl-5-methylpyrazole subunit influences electronic properties and directs regioselective reactions.
Electrophilic substitution favors the C-3 position due to electron-donating effects from the methyl and ethyl groups . N-Alkylation is sterically hindered at N-1 but achievable under phase-transfer conditions .
Heterocycle-Driven Complexation
The pyrazole nitrogen atoms act as ligands for metal coordination, enabling catalytic or materials applications.
| Metal Ion | Solvent System | Coordination Mode | Application Context | Reference |
|---|---|---|---|---|
| Cu(II) | Ethanol/water | Bidentate (N,N) | Antimicrobial agents | |
| Fe(III) | DMF | Tridentate | Oxidation catalysts |
Copper complexes demonstrate enhanced antibacterial activity compared to the free ligand, with MIC values ≤8 μg/mL against S. aureus . Iron complexes catalyze peroxide-mediated oxidations with >90% conversion efficiency .
Stability and Degradation Pathways
Critical stability parameters under various conditions:
| Stress Condition | Degradation Products | Half-Life (25°C) | Mechanism |
|---|---|---|---|
| pH 1.2 (simulated gastric) | Pyrrolidine ring-opened dimer | 2.7 h | Acid-catalyzed hydrolysis |
| UV Light (254 nm) | Pyrazole ring cleavage products | 45 min | Radical-mediated scission |
| 40°C/75% RH | Stable (<5% degradation in 30 d) | >6 months | Hydrolytic/oxidative resistance |
The compound shows pH-dependent stability, with rapid degradation under strongly acidic conditions . Photostability studies recommend storage in amber glass for long-term preservation .
Scientific Research Applications
Medicinal Chemistry
Compound X has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting various diseases. The following applications have been noted:
- Anticancer Activity : Preliminary studies suggest that compounds with pyrazole and pyrrolidine structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to compound X have shown promise in inhibiting tumor growth in preclinical models .
- Neuroprotective Effects : Research indicates that the pyrazole moiety may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Biochemical Research
In biochemical studies, compound X is utilized for its ability to modulate enzymatic activities. It serves as a substrate or inhibitor for various enzymes involved in metabolic pathways:
- Enzyme Inhibition : Compound X has been shown to inhibit specific kinases and phosphatases, which are crucial in signal transduction pathways. This property makes it valuable for studying cellular processes and developing targeted therapies .
Material Science
The unique structural characteristics of compound X allow it to be explored in material science applications:
- Polymer Synthesis : Its reactivity can be harnessed in the synthesis of polymers with tailored properties. The incorporation of the pyrazole unit into polymer matrices could enhance thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer properties of several derivatives of compound X against human cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting that further optimization could lead to effective anticancer agents .
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of compound X resulted in improved cognitive function and reduced neuroinflammation. These findings support its potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. This compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Data Tables
Table 1. Structural and Bioactivity Comparison
Table 2. Physicochemical Properties
Biological Activity
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. Its structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including antimicrobial, anticancer, and antioxidant properties.
The compound has a molecular weight of approximately 251.28 g/mol, with the following structural characteristics:
- Molecular Formula : C13H16N4O3
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
Antimicrobial Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria. For instance, derivatives with specific substitutions demonstrated significant efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active against S. aureus |
| Compound B | 64 | Active against C. difficile |
| Compound C | >128 | No significant activity |
These findings suggest that the biological activity of this compound can be enhanced through structural modifications, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro studies revealed that certain derivatives significantly reduced cell viability.
| Treatment | Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| Compound D (100 µM) | 63.4 | p < 0.05 |
| Compound E (100 µM) | 21.2 | p < 0.001 |
The results indicate that the compound's structure plays a critical role in its anticancer activity, with specific substitutions enhancing efficacy .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, the antioxidant capacity of this compound was assessed through various assays measuring reducing power and free radical scavenging ability. Compounds containing a free carboxylic moiety demonstrated strong antioxidant effects.
| Compound | Reducing Power (OD at 700 nm) |
|---|---|
| Compound F | 1.149 |
| Compound G | 1.675 |
These results suggest that modifications to the basic structure can lead to significant antioxidant properties, which may contribute to its overall therapeutic potential .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may inhibit specific enzymes or interfere with cellular pathways involved in proliferation and survival of cancer cells, as well as bacterial growth.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving cross-coupling and cyclization reactions. For example:
- Step 1 : Suzuki-Miyaura coupling of pyrazole intermediates with aryl halides using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O at 80–100°C, followed by extraction and purification .
- Step 2 : Condensation of intermediates with carboxylic acid derivatives under acidic reflux conditions (e.g., acetic acid, 12–24 hours) to form the pyrrolidinone ring . Yield optimization requires strict control of solvent purity, catalyst loading (e.g., 5–10 mol% Pd), and reaction time. Lower yields (<50%) are often attributed to steric hindrance from the ethyl/methyl substituents on the pyrazole ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
A combination of methods is essential:
- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹ .
- NMR :
- ¹H NMR : Pyrazole CH₃ groups resonate at δ 1.2–1.4 ppm (triplet for ethyl-CH₂CH₃), while the pyrrolidinone carbonyl influences adjacent protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : The 5-oxopyrrolidine carbonyl appears at δ 175–180 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺, with fragmentation patterns confirming the pyrazole-pyrrolidinone linkage .
Q. How is crystallographic data obtained for structural validation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is standard. Key steps include:
- Crystal growth via slow evaporation of ethanol or DMSO solutions.
- Data collection at low temperature (100 K) to minimize thermal motion.
- Refinement with SHELXL, leveraging restraints for disordered ethyl/methyl groups . ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Discrepancies often arise from dynamic effects or impurities. Solutions include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., hindered rotation of the pyrazole-methyl group) .
- 2D experiments (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity between pyrrolidinone and pyrazole protons .
- Dilution studies : Differentiates aggregation-related shifts from intrinsic chemical environments.
Q. What computational approaches predict the compound’s reactivity in biological systems?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., pyrrolidinone carbonyl) .
- Molecular docking : Uses AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2), with force fields parameterized for pyrazole-carboxylic acid interactions .
Q. How can low yields in cross-coupling steps be mitigated?
- Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance stability .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves homogeneity .
- Protecting group strategies : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions .
Q. What are the best practices for handling stability issues during storage?
- Lyophilization : Store the compound as a lyophilized powder under argon at –20°C to prevent hydrolysis of the pyrrolidinone ring .
- HPLC purity checks : Monitor degradation via C18 columns (acetonitrile/0.1% TFA mobile phase) .
Data Contradiction Analysis
Q. How to reconcile conflicting melting points reported in literature?
Variations (e.g., 247–248°C vs. 240–245°C) may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC.
- Impurity profiles : Compare TLC and HPLC data across batches .
Q. Why do IR spectra occasionally lack O-H stretches for the carboxylic acid group?
- Zwitterionic forms : In solid-state, intramolecular H-bonding between COOH and pyrazole N atoms can suppress O-H bands. Confirm via X-ray crystallography .
Methodological Tables
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF/H₂O, 80°C | 45–60 | |
| 2 | AcOH reflux, 24h | 50–70 |
Table 2 : NMR Data Comparison
| Proton | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Notes |
|---|---|---|---|
| CH₃ (ethyl) | 1.25 (t, J=7.2 Hz) | 1.30 (t, J=7.1 Hz) | |
| Pyrrolidinone CH₂ | 2.80 (m) | 3.10 (m) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
